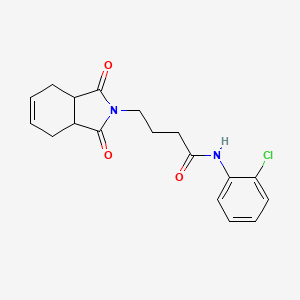![molecular formula C18H25NO2 B5370703 8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5370703.png)
8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as DBO or spirocyclic ketone and is known for its ability to act as a potent inhibitor for various enzymes.
Wirkmechanismus
DBO acts as a competitive inhibitor for enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme and inhibits its activity. DBO has been found to inhibit various enzymes, including proteases, kinases, and phosphatases, by forming a covalent bond with the enzyme's active site.
Biochemical and Physiological Effects:
DBO has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, anti-inflammatory activity, and antiviral and antibacterial properties. It has also been found to have neuroprotective effects and can improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DBO has several advantages for lab experiments, including its high potency and selectivity for various enzymes. It is also stable under various conditions and can be easily synthesized. However, DBO has some limitations, including its low solubility in water and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DBO, including its potential use in drug discovery and development for various diseases, including cancer, inflammation, and viral infections. Further studies are needed to determine the optimal dosage and administration of DBO and its potential side effects. The development of new synthesis methods and modifications of the DBO structure may also lead to the discovery of more potent and selective inhibitors for enzymes.
Synthesemethoden
The synthesis of DBO can be achieved through various methods, including the reaction of 3,5-dimethylbenzylamine with cyclohexanone and subsequent cyclization. Another method involves the reaction of 3,5-dimethylbenzylamine with 1,2-epoxydecane, followed by cyclization and oxidation. The yield of DBO can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
DBO has been extensively studied for its potential use in drug discovery and development. It has been found to inhibit various enzymes, including proteases, kinases, and phosphatases, which play a crucial role in various disease conditions such as cancer, inflammation, and viral infections. DBO has also been shown to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
9-[(3,5-dimethylphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-10-15(2)12-16(11-14)13-19-8-7-18(5-3-9-21-18)6-4-17(19)20/h10-12H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPDSGCPVUKISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC3(CCCO3)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B5370667.png)

![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)
![4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)
![(4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenyl)methanol](/img/structure/B5370709.png)
